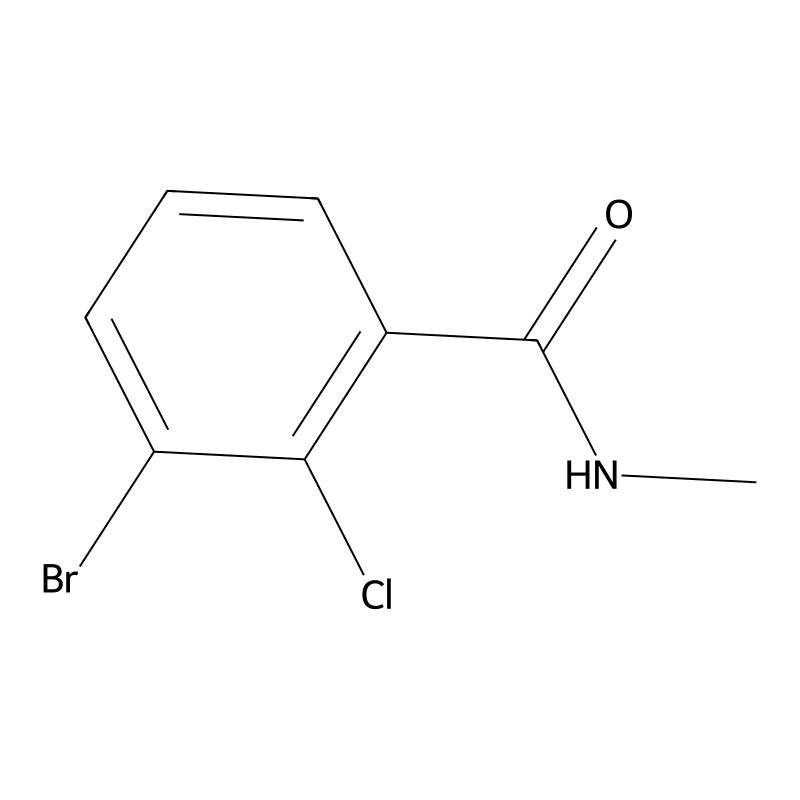

3-Bromo-2-chloro-N-methylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-chloro-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom at the meta position, a chlorine atom at the ortho position, and a methylamide functional group attached to a benzene ring. Its chemical formula is , and it is classified as a substituted benzamide. The compound exhibits significant interest due to its potential applications in medicinal chemistry and organic synthesis.

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles or electrophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions: This compound can engage in coupling reactions, allowing for the synthesis of larger, more complex aromatic compounds.

- Oxidation and Reduction: The compound can undergo oxidation or reduction processes, leading to different functional groups being introduced or modified.

These reactions are crucial for its utilization in synthetic organic chemistry, where it serves as a versatile building block for more complex molecules .

Research indicates that 3-Bromo-2-chloro-N-methylbenzamide exhibits notable biological activities. Preliminary studies suggest its potential as an antimicrobial agent and its ability to inhibit specific enzymes involved in cancer pathways. The compound's interactions with biological targets may modulate cellular functions, making it a candidate for further pharmacological exploration .

The synthesis of 3-Bromo-2-chloro-N-methylbenzamide typically involves several steps:

- Starting Materials: The synthesis begins with commercially available precursors such as 2-chlorobenzoic acid or related compounds.

- Bromination: The introduction of the bromine atom is commonly achieved through electrophilic aromatic substitution using bromine or brominating agents under controlled conditions.

- Amidation: The final step involves converting the carboxylic acid group into an amide by reacting with methylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

These methods can be optimized for yield and purity, often utilizing techniques such as chromatography for purification.

3-Bromo-2-chloro-N-methylbenzamide finds applications across various fields:

- Medicinal Chemistry: It is investigated for its potential therapeutic properties against infections and cancer.

- Organic Synthesis: As a versatile intermediate, it is used in the synthesis of more complex organic molecules.

- Material Science: The compound may be explored for developing new materials with specific chemical properties .

Studies on the interaction of 3-Bromo-2-chloro-N-methylbenzamide with biological targets have shown that it can bind to proteins and enzymes, potentially inhibiting their activity. This mechanism is crucial for understanding its biological effects and therapeutic potential. Ongoing research aims to elucidate specific pathways and molecular interactions that govern its action .

Several compounds share structural similarities with 3-Bromo-2-chloro-N-methylbenzamide. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 3-Bromo-N-methylbenzamide | Lacks chlorine atom |

| 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | Contains methoxy group |

| 4-Chloro-3-bromo-N-methylbenzamide | Different halogen positions |

Uniqueness

What distinguishes 3-Bromo-2-chloro-N-methylbenzamide from these similar compounds is its unique combination of halogen substituents (bromine and chlorine) at specific positions on the benzene ring, which influences both its reactivity and biological activity. This specific arrangement allows it to interact differently with biological targets compared to other derivatives, making it a valuable compound for research .